molecular formula C15H10Cl2F2O B1327797 4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone CAS No. 898750-85-1

4'-Chloro-3-(3-chloro-5-fluorophenyl)-3'-fluoropropiophenone

Cat. No.: B1327797
CAS No.: 898750-85-1
M. Wt: 315.1 g/mol
InChI Key: DGVRSVQQUBHSKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of chloro and fluoro substituents on the phenyl rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorobenzaldehyde and 4-chloro-3-fluorobenzyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is sustainable and compliant with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The ketone group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the ketone group.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for the reduction of the ketone group.

Major Products Formed

The major products formed from these reactions include substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl rings contribute to its binding affinity and specificity for certain enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid
  • 4-Chloro-3-fluorobenzyl (3-chloro-5-fluorophenyl)sulfane

Uniqueness

4’-Chloro-3-(3-chloro-5-fluorophenyl)-3’-fluoropropiophenone is unique due to the specific arrangement of chloro and fluoro substituents on the phenyl rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F2O/c16-11-5-9(6-12(18)8-11)1-4-15(20)10-2-3-13(17)14(19)7-10/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVRSVQQUBHSKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC2=CC(=CC(=C2)Cl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644961
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-85-1
Record name 3-(3-Chloro-5-fluorophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.